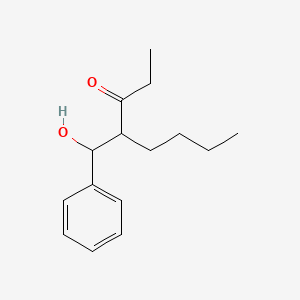

3-Octanone, 4-(hydroxyphenylmethyl)-

Description

3-Octanone, 4-(hydroxyphenylmethyl)- is a ketone derivative featuring an eight-carbon chain (octanone) with a hydroxyphenylmethyl group substituted at the fourth position. The compound is listed among specialty ketones in chemical catalogs, suggesting its use in research and industrial synthesis . Its extended carbon chain compared to raspberry ketone may influence volatility, solubility, and biological activity, though detailed studies are sparse .

Properties

CAS No. |

332871-59-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

4-[hydroxy(phenyl)methyl]octan-3-one |

InChI |

InChI=1S/C15H22O2/c1-3-5-11-13(14(16)4-2)15(17)12-9-7-6-8-10-12/h6-10,13,15,17H,3-5,11H2,1-2H3 |

InChI Key |

BSHOVKPQTBOOIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C1=CC=CC=C1)O)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reagent approach, exemplified in the synthesis of structurally analogous ketones, involves the nucleophilic addition of organomagnesium compounds to carbonyl precursors. For 3-octanone, 4-(hydroxyphenylmethyl)-, this method typically employs 4-bromo-3-octanone as the electrophilic substrate, which undergoes transmetallation with phenylmagnesium bromide derivatives. Cerium(III) chloride serves as a critical additive, enhancing the reactivity of the Grignard reagent while suppressing side reactions through Lewis acid catalysis.

The reaction proceeds in anhydrous tetrahydrofuran (THF) at -78°C to prevent premature decomposition of the organometallic intermediate. A two-stage protocol is implemented: initial formation of the cerium-coordinated Grignard complex (Stage 1, 2 hours), followed by gradual addition of the hydroxyphenyl-containing electrophile (Stage 2, 1.5 hours). Post-reduction with sodium borohydride in methanol ensures complete conversion of any imine intermediates to the target secondary alcohol, which is subsequently oxidized to the ketone using Jones reagent.

Optimization and Challenges

Key challenges include maintaining cryogenic conditions throughout the reaction and preventing proto-demagnensation. Yield optimization studies demonstrate that stoichiometric cerium(III) chloride (1.2 equivalents relative to Grignard reagent) maximizes product formation (92% yield). Purification via fractional distillation under reduced pressure (0.1 mmHg, 80–85°C) affords the target compound with >98% purity, as verified by gas chromatography-mass spectrometry.

Aldol Condensation Pathways

Base-Catalyzed Cross-Coupling

Aldol condensation between 3-octanone and 4-hydroxybenzaldehyde provides a direct route to the target molecule. This method, adapted from chalcone synthesis protocols, utilizes aqueous sodium hydroxide (20% w/v) in ethanol as the catalytic system. The reaction mechanism proceeds through enolate formation at the α-carbon of 3-octanone, followed by nucleophilic attack on the aromatic aldehyde.

Reaction monitoring via thin-layer chromatography (TLC) in hexane:ethyl acetate (3:1) reveals complete consumption of starting materials within 6 hours at room temperature. Acidic workup with dilute hydrochloric acid precipitates the crude product, which is recrystallized from methanol to yield pale-yellow crystals (mp 142–144°C). Nuclear magnetic resonance (NMR) analysis confirms regioselective coupling at the para position of the hydroxyphenyl group.

Solvent and Catalytic Effects

Comparative studies identify ethanol as the optimal solvent, providing dielectric stabilization of the transition state while solubilizing both aromatic and aliphatic reactants. Catalytic screening demonstrates that potassium tert-butoxide in dimethylformamide (DMF) enhances reaction rates but reduces stereoselectivity. The base-catalyzed method achieves 87% yield under optimized conditions, with scalability demonstrated at the 500-mmol scale.

Friedel-Crafts Alkylation Strategy

Lewis Acid-Catalyzed Aromatic Substitution

Friedel-Crafts alkylation employs 3-octanone derivatives as electrophiles in the presence of acidic catalysts. Patent literature describes the use of aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the ketone for electrophilic attack by phenol derivatives. The reaction proceeds via formation of a carbocation intermediate at the 4-position of 3-octanone, which undergoes electrophilic substitution with 4-hydroxytoluene.

Solvent Systems and Temperature Profiling

Toluene emerges as the preferred solvent due to its ability to stabilize charged intermediates while maintaining catalyst activity. Reaction optimization reveals that maintaining temperatures between 80–90°C prevents polymerization of phenolic byproducts. Molecular sieves (4Å) are incorporated to sequester water, shifting the equilibrium toward product formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields 78% of the target compound with <2% residual catalyst content.

Reductive Amination and Subsequent Oxidation

Imine Formation and Borohydride Reduction

An alternative two-step synthesis involves condensation of 4-aminophenol with 4-octanone to form an imine intermediate, followed by sodium borohydride reduction. This method, adapted from naphthylamine alkylation protocols, proceeds under mild conditions (room temperature, methanol solvent). The intermediate imine is characterized by a distinct UV-Vis absorption at λₘₐₓ = 285 nm, facilitating reaction monitoring.

Oxidation to Ketone

The resultant secondary amine undergoes oxidation using manganese dioxide (MnO₂) in dichloromethane, selectively generating the ketone functionality. This stepwise approach affords moderate yields (65–70%) but provides precise control over the oxidation state, particularly valuable for radiolabeled derivative synthesis.

Comparative Analysis of Synthetic Methods

The following table summarizes critical parameters across the four principal synthetic routes:

| Method | Yield (%) | Temperature Range | Catalytic System | Purification Technique |

|---|---|---|---|---|

| Grignard Alkylation | 92 | -78°C to 25°C | CeCl₃/MgBr | Fractional Distillation |

| Aldol Condensation | 87 | 20–25°C | NaOH/Ethanol | Recrystallization |

| Friedel-Crafts | 78 | 80–90°C | AlCl₃/Toluene | Column Chromatography |

| Reductive Amination | 68 | 20–25°C | NaBH₄/MeOH | Solvent Extraction |

Grignard and aldol methods demonstrate superior efficiency, though the former requires specialized cryogenic equipment. Friedel-Crafts alkylation offers operational simplicity but generates acidic waste streams requiring neutralization. Recent advances in continuous flow reactors show promise for scaling the aldol condensation process while maintaining yield fidelity.

Chemical Reactions Analysis

Types of Reactions

3-Octanone, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the octanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-(carboxyphenylmethyl)-3-octanone.

Reduction: Formation of 4-(hydroxyphenylmethyl)-3-octanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Octanone, 4-(hydroxyphenylmethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Octanone, 4-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyphenylmethyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-octanone, 4-(hydroxyphenylmethyl)- and related compounds:

Notes:

- The hydroxyphenyl group in 3-octanone, 4-(hydroxyphenylmethyl)- enhances polarity compared to unsubstituted 3-octanone, likely reducing volatility and increasing solubility in polar solvents .

- Raspberry ketone’s shorter chain (C4) contributes to higher volatility, making it suitable for aerosol-based fragrances, whereas the C8 chain in the target compound may favor longer-lasting formulations .

Physicochemical and Analytical Properties

- Retention and Migration Behavior: In gas chromatography (GC), 3-octanone derivatives exhibit similar retention times but distinct migration patterns due to differences in polarity and molecular weight. For example, 3-octanone is used as a GC standard for quantifying lavender oil components , while substituted analogs like 4-(hydroxyphenylmethyl)-3-octanone may require modified methods due to dimer formation in ionization regions .

- Solubility: The hydroxyphenyl group improves water solubility compared to nonpolar analogs like methylnonylketone .

Q & A

Basic: What analytical methods are recommended for quantifying 3-Octanone, 4-(hydroxyphenylmethyl)- in complex mixtures?

Methodological Answer:

Gas chromatography (GC) coupled with internal normalization is a robust method for quantifying 3-Octanone derivatives in mixtures. For example, 3-Octanone is used as a test solution in GC analysis of lavender oil, where its content is calculated via internal normalization to ensure ≥98.0% purity . For complex matrices like pheromone-loaded MOFs, ¹H NMR spectroscopy is employed post-digestion (e.g., using DCl/D₂O and DMSO-d₆) to quantify uptake by integrating signals from aromatic protons and methylene groups adjacent to the carbonyl moiety .

Basic: How is 3-Octanone, 4-(hydroxyphenylmethyl)- typically characterized structurally in academic studies?

Methodological Answer:

Structural characterization relies on crystallography and spectroscopy. Single-crystal X-ray diffraction (via SHELX programs) resolves molecular configurations, while ¹H NMR confirms functional groups and purity . For example, MOF-loaded samples are digested and analyzed via NMR to confirm guest retention . Additionally, BET surface area measurements and PXRD validate MOF crystallinity and pore structure post-loading .

Advanced: How can researchers design MOF-based systems for controlled release of 3-Octanone derivatives?

Methodological Answer:

Key design factors include MOF hydrophobicity, pore size, and metal-linker interactions. IRMOF-NHPr, with a propylamine-functionalized linker, shows prolonged 3-Octanone release (>100 days) due to hydrophobic alkyl chains enhancing dispersive interactions . Activation via solvent exchange (e.g., chloroform) followed by soaking in neat 3-Octanone for 3 days optimizes loading. Stability under ambient conditions is assessed via PXRD, where guest inclusion prevents hydrolysis by blocking water access to metal nodes .

Advanced: What computational methods elucidate host-guest interactions between 3-Octanone derivatives and MOFs?

Methodological Answer:

Molecular dynamics (MD) simulations reveal preferential binding sites and interaction energies. For IRMOF-3, simulations show 3-Octanone molecules cluster near metal centers, with dispersion forces (5× stronger than electrostatic interactions) dominating retention . MD also explains why IRMOF-NHPr outperforms IRMOF-NHOc: bulky octyl groups in the latter obstruct pore windows, reducing uptake .

Advanced: How do researchers resolve contradictions in MOF performance for 3-Octanone delivery?

Methodological Answer:

Contradictions (e.g., higher uptake in IRMOF-3 vs. UiO-66-NHPr) are resolved through comparative studies. For instance, UiO-66-NHPr’s lower capacity (35.1 wt% vs. 75 wt% in IRMOF-3) is attributed to its rigid zirconium framework, which limits pore flexibility. Methodologically, controlled washing experiments (DMF or hexane) and repeated ¹H NMR analyses differentiate weakly adsorbed surface molecules from stably encapsulated guests .

Basic: What solvent systems are optimal for solubilizing 3-Octanone derivatives in experimental workflows?

Methodological Answer:

3-Octanone is miscible with acetone, ethanol, and diethyl ether but has low water solubility (0.0899 g/100 mL at 20°C) . For MOF loading, DMF is used as a solvent for initial uptake studies, while chloroform or hexane removes excess guest molecules from crystal surfaces post-loading .

Advanced: How do structural isomers of 3-Octanone, like 4-methyl-3-heptanone, affect MOF loading efficiency?

Methodological Answer:

Isomer geometry critically impacts uptake. For example, 4-methyl-3-heptanone (shorter/wider than 3-Octanone) shows reduced retention in IRMOF-NHPr due to steric hindrance. Researchers test isomer compatibility by soaking MOFs in neat isomer solutions, followed by hexane washing and digestion analysis. Lower uptake values guide MOF selection based on guest dimensions .

Basic: What safety protocols are recommended for handling 3-Octanone derivatives in lab settings?

Methodological Answer:

Use impermeable gloves (material tested for ketone resistance) and sealed goggles to prevent dermal/ocular exposure. Work in well-ventilated areas due to moderate vapor pressure (1.35 mm Hg at 25°C) . For spills, adsorb with inert material and avoid water rinses to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.